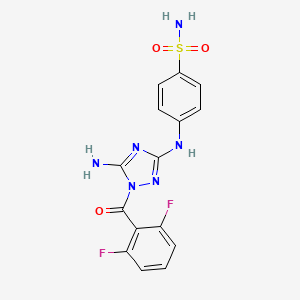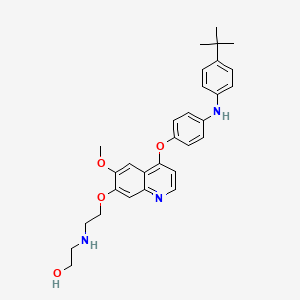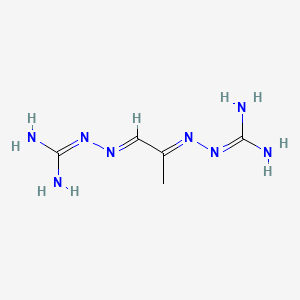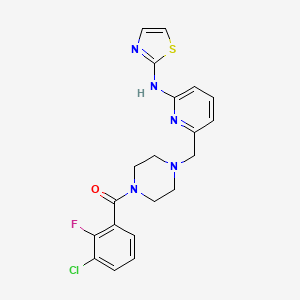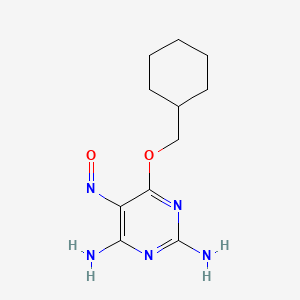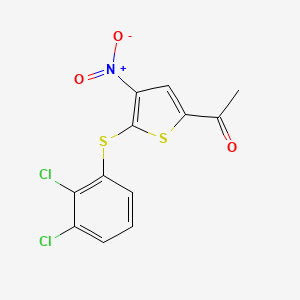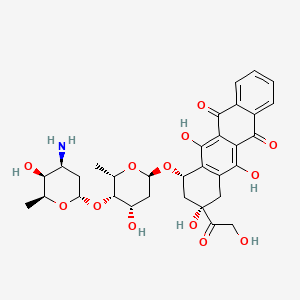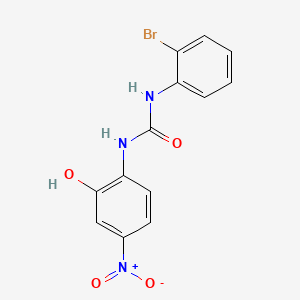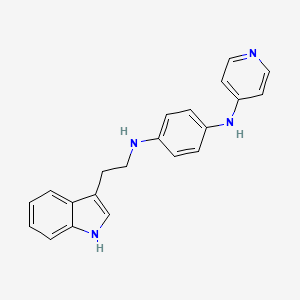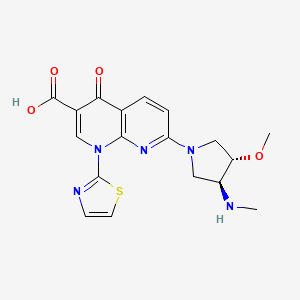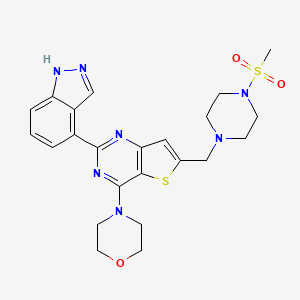
Pictilisib
概述
描述
It is currently being investigated for its potential in treating various types of cancer, including solid tumors, breast cancer, and non-Hodgkin’s lymphoma . Pictilisib works by targeting the PI3K pathway, which is often deregulated in cancer cells, leading to uncontrolled cell growth and survival .
科学研究应用
Pictilisib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the PI3K pathway and its role in cellular signaling . In biology, this compound is employed in research on cancer cell biology and the development of targeted therapies . In medicine, it is being investigated in clinical trials for its potential to treat various types of cancer . Additionally, this compound has applications in the pharmaceutical industry for the development of new anticancer drugs .
作用机制
Mode of Action
Pictilisib binds to its targets in an ATP-competitive manner, inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and activation of the PI3K/Akt signaling pathway . This interaction results in the suppression of the PI3K/Akt signaling pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The PI3K/Akt signaling pathway is one of the most important intracellular pathways, often deregulated in cancer . This compound’s inhibition of this pathway affects downstream effects such as cell growth, proliferation, and survival . Moreover, this compound also inhibits the PI3K/AKT/GSK3β and NF-κB pathways, which are involved in osteoclast differentiation and bone resorption .
Pharmacokinetics
This compound demonstrates a dose-proportional pharmacokinetic profile and is well-tolerated at biologically active doses . It is administered orally once daily, initially on days 1 to 21 every 28 days, and later, using continuous dosing for selected dose levels . The recommended phase II dose is continuous dosing at 330 mg once-daily .
Result of Action
This compound effectively inhibits the proliferation of cancer cells through G0/G1-S phase cell cycle arrest . In addition, this compound inhibits the differentiation of osteoclasts and bone resorption in vitro and tumor-related osteolysis in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physiological process of absorption, distribution, metabolism, and excretion (ADME) of drugs in the body can directly affect the concentration of drugs at the action site and the duration of treatment . Many drug molecules, including this compound, are absorbed into the bloodstream, which carries the drug throughout the body where it can produce a therapeutic effect .
生化分析
Biochemical Properties
Pictilisib plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of the class I PI3K, which is a key enzyme in the PI3K/AKT/mTOR pathway, a pathway commonly deregulated in cancer . The interaction between this compound and these biomolecules is primarily through binding, leading to the inhibition of the enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits the PI3K/AKT/mTOR pathway, leading to a decrease in the phosphorylation of AKT and S6 ribosomal protein, which in turn affects cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the PI3K enzyme, inhibiting its activity and subsequently leading to a decrease in the phosphorylation of downstream targets such as AKT . This results in the suppression of the PI3K/AKT/mTOR pathway, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound suppresses the phosphorylation of AKT in platelet-rich plasma at 3 hours after dose at the maximum tolerated dose (MTD) and in tumor at this compound doses associated with AUC >20 h·μmol/L .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In human tumor xenograft murine models, this compound demonstrated antitumor activity . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR metabolic pathway. By inhibiting the PI3K enzyme, this compound affects the downstream targets of this pathway, influencing various cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to bind stably to site I of human serum albumin, which could affect the distribution of this compound and cause side effects when taken into the body .
准备方法
The synthesis of pictilisib involves multiple steps, starting with the preparation of key intermediates. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Pictilisib undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the thienopyrimidine core and its substituents .
相似化合物的比较
Pictilisib is unique among PI3K inhibitors due to its dual inhibition of both PI3K and mTOR . Similar compounds include alpelisib, buparlisib, and idelalisib, which also target the PI3K pathway but differ in their selectivity and potency . Alpelisib, for example, is selective for the p110α isoform of PI3K, while idelalisib is selective for the p110δ isoform . This compound’s ability to inhibit multiple isoforms of PI3K, as well as mTOR, makes it a versatile and potentially more effective anticancer agent .
属性
IUPAC Name |
4-[2-(1H-indazol-4-yl)-6-[(4-methylsulfonylpiperazin-1-yl)methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3S2/c1-35(31,32)30-7-5-28(6-8-30)15-16-13-20-21(34-16)23(29-9-11-33-12-10-29)26-22(25-20)17-3-2-4-19-18(17)14-24-27-19/h2-4,13-14H,5-12,15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNIIDJUOCFXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241930 | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957054-30-7 | |
| Record name | Pictilisib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957054-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pictilisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957054307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pictilisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pictrelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40241930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PICTILISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ICY00EMP8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
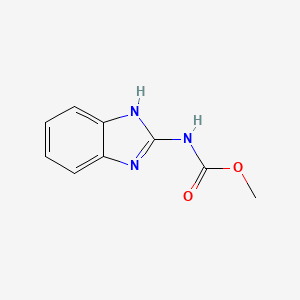
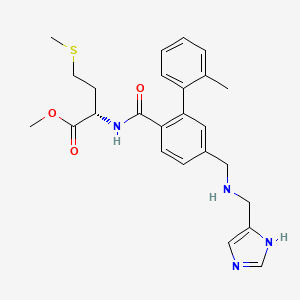
![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)
